molecular formula C6H9N3OS B14214078 N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide CAS No. 828920-49-6

N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14214078
CAS No.: 828920-49-6
M. Wt: 171.22 g/mol
InChI Key: DISLABBNOIVUBX-UHFFFAOYSA-N
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Description

N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylamino group at the 5-position of the thiazole ring and an acetamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-bromoacetylthiazole with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a methylamino group and an acetamide group on the thiazole ring. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

828920-49-6

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

N-[5-(methylamino)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H9N3OS/c1-4(10)9-6-8-3-5(7-2)11-6/h3,7H,1-2H3,(H,8,9,10)

InChI Key

DISLABBNOIVUBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)NC

Origin of Product

United States

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